molecular formula C29H24N4O5 B11577706 2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11577706
M. Wt: 508.5 g/mol
InChI Key: ODECWBLGUSBGPL-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl groups and a triazolopyrimidine core

Preparation Methods

The synthesis of 2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . These reactions are typically carried out under conventional heating conditions in the presence of heteropolyacids . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles replace the methoxy groups.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-:

    2-Propenoic acid, 3-(4-methoxyphenyl)-:

The uniqueness of this compound lies in its triazolopyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C29H24N4O5

Molecular Weight

508.5 g/mol

IUPAC Name

4-[(2-methoxyphenoxy)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C29H24N4O5/c1-34-20-12-8-18(9-13-20)25-26-28-31-24(16-37-23-7-5-4-6-22(23)36-3)32-33(28)17-30-29(26)38-27(25)19-10-14-21(35-2)15-11-19/h4-15,17H,16H2,1-3H3

InChI Key

ODECWBLGUSBGPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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